N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide
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Overview
Description
N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide has been studied for its potential in the synthesis of small molecular antagonists, particularly in the context of HIV-1 infection prevention. An example is the preparation of 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, which shows promise for drug development (Cheng De-ju, 2015).
Crystallographic and NMR Characterization
- Investigations into the structural characteristics of compounds related to this compound, such as AND-1184, have been conducted using single-crystal X-ray and solid-state NMR. These studies are crucial for understanding the molecular structure and dynamics, which are important in the context of drug development for diseases like dementia (Tomasz Pawlak, M. Szczesio, M. Potrzebowski, 2021).
Quantum Chemical and Molecular Dynamic Simulation Studies
- Piperidine derivatives, including those related to this compound, have been the subject of quantum chemical and molecular dynamic simulation studies. These studies aim to predict inhibition efficiencies, particularly in the context of corrosion of iron, highlighting the compound's potential in material science applications (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016).
Antibacterial and Lipoxygenase Inhibition Studies
- Research into N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, structurally similar to the compound of interest, has shown promising antibacterial potential and lipoxygenase inhibition. This indicates potential therapeutic applications for inflammatory ailments (M. Abbasi, A. Rehman, S. Z. Siddiqui, A. Sheeza, S. Nazir, I. Ahmad, R. Malik, Syed AA SHAH, 2017).
Inhibitors of Carbonic Anhydrase II, IX, and XII
- Piperidinyl-hydrazidoureido linkers, including those in this compound, have been evaluated as inhibitors of carbonic anhydrase isoforms. This research is significant in developing pharmacologic applications for various diseases (D. Moi, A. Nocentini, A. Deplano, S. M. Osman, Z. Alothman, V. Piras, G. Balboni, C. Supuran, V. Onnis, 2020).
Safety and Hazards
Properties
IUPAC Name |
N-[[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16-2-8-20(9-3-16)26(24,25)21-14-17-4-6-19(7-5-17)22-12-10-18(15-23)11-13-22/h2-9,18,21,23H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABCTOMGZLXKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCC(CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.